molecular formula C14H17N3O2S B13014917 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid

2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B13014917
M. Wt: 291.37 g/mol
InChI Key: IBPHPZKLBTYFDH-UHFFFAOYSA-N
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Description

2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol It is characterized by the presence of a quinoxaline ring substituted with a diethylamino group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of 3-(diethylamino)quinoxaline-2-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the sulfanylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)quinoxaline-2-thiol
  • 2-(Methylthio)quinoxaline
  • 2-(Phenylthio)quinoxaline

Uniqueness

2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the presence of both the diethylamino and sulfanylacetic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-[3-(diethylamino)quinoxalin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C14H17N3O2S/c1-3-17(4-2)13-14(20-9-12(18)19)16-11-8-6-5-7-10(11)15-13/h5-8H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

IBPHPZKLBTYFDH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N=C1SCC(=O)O

Origin of Product

United States

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